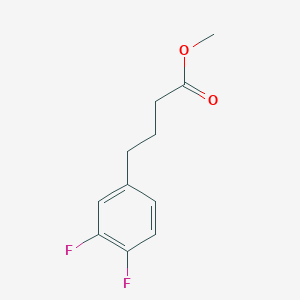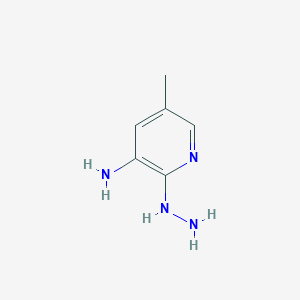
Methyl 4-(3,4-difluorophenyl)butanoate
概要
説明
Methyl 4-(3,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol It is a methyl ester derivative of 4-(3,4-difluorophenyl)butanoic acid
作用機序
Mode of Action
Without specific information, it’s difficult to say how “Methyl 4-(3,4-difluorophenyl)butanoate” interacts with its targets. The ester group could potentially be hydrolyzed, releasing a carboxylic acid and an alcohol .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” affects. Aromatic compounds and esters are involved in a wide range of biochemical pathways, including metabolism and signal transduction .
Pharmacokinetics
They can be metabolized by enzymes such as esterases or cytochrome P450 enzymes, and excreted in the urine or feces .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” are. Many aromatic compounds and esters have biological activity and can affect cellular processes such as signal transduction, gene expression, and cell proliferation .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the ester group could be more stable in acidic conditions and could be hydrolyzed in basic conditions .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(3,4-difluorophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3,4-difluorophenyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 3,4-difluorophenylboronic acid is coupled with a suitable butanoate derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Methyl 4-(3,4-difluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(3,4-difluorophenyl)butanoic acid.
Reduction: 4-(3,4-difluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(3,4-difluorophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
類似化合物との比較
Methyl 4-(3,4-difluorophenyl)butanoate can be compared with other similar compounds such as:
- Methyl 4-(2,3-difluorophenyl)butanoate
- Methyl 4-(3,5-difluorophenyl)butanoate
- Methyl 4-(3,4-dichlorophenyl)butanoate
These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring.
特性
IUPAC Name |
methyl 4-(3,4-difluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)10(13)7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWJDTVBFRUUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260675-17-9 | |
| Record name | methyl 4-(3,4-difluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)

![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)

![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)



